Bupivacaine hydrochloride

Descripción general

Descripción

Bupivacaine hydrochloride is a widely used local anesthetic belonging to the amide group. It is primarily employed to decrease sensation in a specific area, making it invaluable in various medical procedures such as surgeries, dental procedures, and labor pain management . Discovered in 1957, this compound is known for its long duration of action and potency, making it a preferred choice for prolonged surgical procedures .

Mecanismo De Acción

Target of Action

Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . It binds to the intracellular portion of voltage-gated sodium channels on neuronal cell membranes .

Mode of Action

This compound blocks the generation and conduction of nerve impulses . This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion influx into nerve cells. By blocking this, it prevents the nerve cells from reaching the threshold for electrical excitation, thereby inhibiting the propagation of the nerve impulse .

Pharmacokinetics

This compound is metabolized in the liver and forms a metabolite known as pipecoloxylidine (PPX) . The rate of systemic absorption of this compound is dependent upon the dose and concentration of the drug administered, the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the preparation . The half-life of this compound in adults is 2.7 hours .

Result of Action

The primary result of this compound’s action is the blockade of nerve impulse generation and conduction, leading to local or regional anesthesia . This effectively numbs the area it is applied to, providing pain relief .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of epinephrine can prevent systemic absorption and extend the duration of its action . Additionally, the vascularity of the administration site can affect the rate of systemic absorption .

Análisis Bioquímico

Biochemical Properties

Bupivacaine Hydrochloride acts as a Na+ channel blocker, local anesthetic, and cAMP production inhibitor . It interacts with enzymes such as EC 3.1.1.8 (cholinesterase) and EC 3.6.3.8 (Ca (2+)-transporting ATPase) inhibitor . It acts as a surfactant molecule possessing both hydrophilic and lipophilic properties .

Cellular Effects

This compound blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve . This results in inhibition of depolarization with resultant blockade of conduction .

Molecular Mechanism

This compound works by blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This results in a decrease in the neuronal membrane’s permeability to sodium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to be sustained over time. For instance, in a study involving rats, it was found that the in vitro release and in vivo pharmacokinetic profiles as well as pharmacodynamic outcome (pain relief test) after subcutaneous administration in rats correlate well and clearly demonstrate the prolonged release and extended duration of activity of a novel nanoformulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, doses of this compound up to 2 mg/kg q8h are unlikely to be associated with systemic side effects if injected perineurally, epidurally, or intrapleurally .

Metabolic Pathways

This compound is metabolized in the liver and forms a metabolite (pipecoloxylidine [PPX]) . It is excreted in the urine with about 6% unchanged .

Transport and Distribution

This compound is distributed with a large volume of distribution of 72L . It is 95% protein-bound .

Subcellular Localization

The subcellular localization of this compound is primarily at the neuronal membrane where it acts to block sodium channels . This prevents membrane depolarization, nerve excitation, and propagation of nociceptive signals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bupivacaine hydrochloride involves several steps, starting with the readily available (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. This compound undergoes chiral separation using l-(–)-dibenzoyl tartaric acid, followed by substitution and a salting reaction to yield this compound with high purity . The reaction conditions typically involve the use of solvents like toluene and reagents such as anhydrous potassium carbonate and tetrabutyl ammonium bromide .

Industrial Production Methods: Industrial-scale production of this compound focuses on optimizing yield and purity while ensuring safety and cost-effectiveness. The process involves the use of high-performance liquid chromatography (HPLC) for analysis and quality control . The production scale can reach up to 20 kg, with a total yield of around 45% .

Análisis De Reacciones Químicas

Types of Reactions: Bupivacaine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in its synthesis, involving reagents like bromoalkanes.

Ion Association Complex Formation: Involves reagents like picric acid, forming complexes that can be analyzed spectrophotometrically.

Common Reagents and Conditions:

Substitution Reactions: Anhydrous potassium carbonate, tetrabutyl ammonium bromide, and bromoalkanes at temperatures around 80-85°C.

Ion Association Complex Formation: Picric acid and chloroform, with analysis performed using UV-Vis spectrophotometry.

Major Products:

Substitution Reactions: this compound with high purity and yield.

Ion Association Complex Formation: Yellow-colored solutions analyzed for their absorbance properties.

Aplicaciones Científicas De Investigación

Bupivacaine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of various compounds and in analytical chemistry for method development.

Biology: Studied for its effects on cellular processes and ion channels.

Medicine: Extensively used as a local anesthetic in surgeries, dental procedures, and labor pain management.

Industry: Employed in the formulation of injectable drugs and in the development of new drug delivery systems.

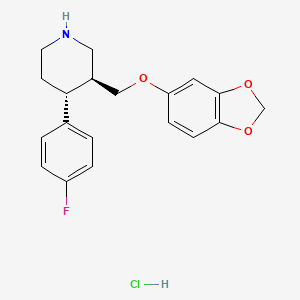

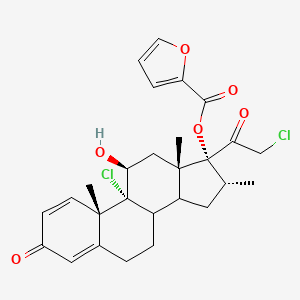

Comparación Con Compuestos Similares

Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to bupivacaine.

Ropivacaine: Similar in structure and function but with a lower potential for cardiotoxicity.

Levobupivacaine: An enantiomer of bupivacaine with reduced cardiac toxicity, making it a safer alternative.

Uniqueness of Bupivacaine Hydrochloride: this compound is unique due to its long duration of action and high potency, making it suitable for prolonged surgical procedures. Its ability to provide effective local anesthesia with minimal systemic absorption when combined with epinephrine further enhances its clinical utility .

Propiedades

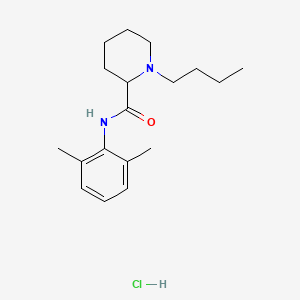

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

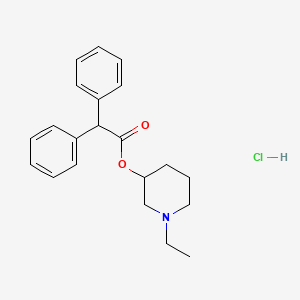

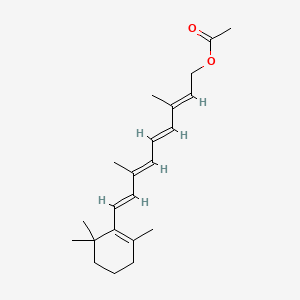

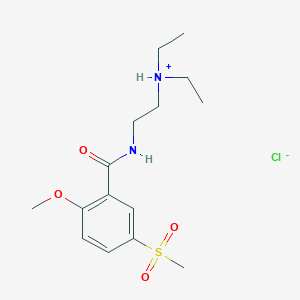

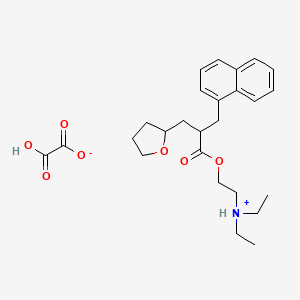

Feasible Synthetic Routes

Q1: What is the mechanism of action of Bupivacaine Hydrochloride?

A: this compound is a local anesthetic that exerts its action by reversibly binding to voltage-gated sodium channels in nerve membranes. [, , ] This binding effectively blocks the influx of sodium ions, preventing depolarization and the subsequent conduction of nerve impulses. [, , ]

Q2: Can you elaborate on the downstream effects of this compound's interaction with sodium channels?

A: By inhibiting sodium influx, this compound primarily disrupts the transmission of pain signals along nerve fibers. [, , , , , ] This blockade effectively produces localized analgesia, numbing the targeted area. [, , , , ] The duration and intensity of this analgesic effect are influenced by factors such as the dose administered, site of administration, and the presence of vasoconstrictors like epinephrine. [, , , , ]

Q3: How does the structure of this compound relate to its anesthetic properties?

A: this compound belongs to the amino-amide class of local anesthetics. [, ] Its structure comprises an aromatic ring linked to an amine group by an amide bond. [] This specific arrangement, along with the presence of a butyl group on the tertiary amine, contributes to its potent and long-lasting anesthetic effects. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H28N2O • HCl. Its molecular weight is 324.9 g/mol. []

Q5: Are there any studies investigating the controlled release of this compound?

A: Yes, research has explored encapsulating this compound within biodegradable microspheres composed of poly(D,L-lactic-co-glycolic acid) (PLGA) and poly(L-lactic acid) (PLLA) using the supercritical anti-solvent precipitation technique. [] This method has shown promise in achieving controlled release of the drug over extended periods, potentially improving its therapeutic efficacy.

Q6: What are the potential benefits of using liposomal formulations of this compound?

A: Liposomal Bupivacaine, a formulation encapsulating the drug within lipid bilayers, has demonstrated prolonged duration of analgesia compared to standard this compound in several studies. [, , ] This extended release profile can lead to reduced opioid consumption, potentially minimizing opioid-related side effects. [, , ]

Q7: Have there been any studies comparing the safety profiles of Liposomal Bupivacaine and standard this compound?

A: Data from preclinical studies in animals suggest that Liposomal Bupivacaine may have a more favorable safety profile than standard this compound when administered via various routes, including intravenous, epidural, and intrathecal. [] This improved safety profile is attributed to the gradual release of Bupivacaine from the liposomal formulation, resulting in lower peak plasma concentrations. []

Q8: What are the limitations of the existing research on Liposomal Bupivacaine?

A: While promising, the current body of evidence on Liposomal Bupivacaine primarily comprises single-center studies or pooled analyses. [] Further large-scale, multicenter, randomized controlled trials are crucial to confirm its efficacy, safety, and optimal use in various clinical settings. []

Q9: Are there any analytical methods for quantifying this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is widely employed to quantify this compound in biological matrices. [, ] These techniques offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic and bioequivalence studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790710.png)

![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790716.png)

![[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride](/img/structure/B7790724.png)

![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)

![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)

![sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790748.png)

![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B7790751.png)